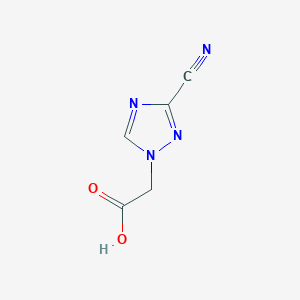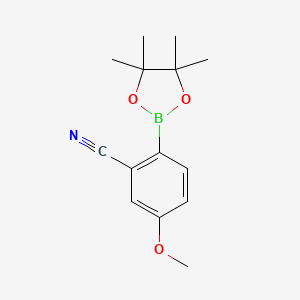![molecular formula C13H11N3O7 B1427347 2-[[(2,6-Dioxo-3-piperidinyl)amino]carbonyl]-3-nitrobenzoesäure CAS No. 1001852-10-3](/img/structure/B1427347.png)
2-[[(2,6-Dioxo-3-piperidinyl)amino]carbonyl]-3-nitrobenzoesäure
Übersicht
Beschreibung
“Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” is a chemical compound with the molecular formula C13H11N3O7 . It is also known by other names such as “2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid” and "Pomalidomide Impurity 37" . The molecular weight of this compound is 321.24 g/mol .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-”, has been a subject of interest due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” consists of 23 heavy atoms . The compound has a complexity of 556 and a topological polar surface area of 158 Ų . The compound has 3 hydrogen bond donors and 7 hydrogen bond acceptors .Physical and Chemical Properties Analysis
“Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” has a molecular weight of 321.24 g/mol, an exact mass of 321.05969970 g/mol, and a monoisotopic mass of 321.05969970 g/mol . It has a topological polar surface area of 158 Ų, a heavy atom count of 23, and a complexity of 556 . The compound has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
Diese Verbindung wird als Ausgangsstoff bei der Synthese neuer Pomalidomid-Derivate verwendet, die mit Diphenylcarbamid-Derivaten verknüpft sind . Die Strukturen dieser Verbindungen werden durch 1H-NMR, 13C-NMR und MS bestätigt .
Unterdrückung der Indolamin-2,3-Dioxygenase-1-Aktivitäten
Einige der mit dieser Verbindung als Ausgangsstoff synthetisierten Verbindungen sind in der Lage, die Aktivitäten der Indolamin-2,3-Dioxygenase-1 in in-vitro-Experimenten zu unterdrücken .
Entwicklung von niedermolekularen Inhibitoren
Die Verbindung spielt eine bedeutende Rolle bei der Entwicklung von niedermolekularen Inhibitoren, die das Zielprotein über den Proteinabbauweg in vivo abbauen können .
Antiproliferative Aktivität
Eine neuartige Reihe von 2-(2,6-Dioxopiperidin-3-yl)isochinolin-1,3(2H,4H)-dion-Derivaten, die mit dieser Verbindung synthetisiert wurden, zeigte eine potente antiproliferative Aktivität gegen NCI-H929- und U239-Zelllinien .
Hemmung des TNF-α-Spiegels
Die Verbindung kann den TNF-α-Spiegel in LPS-stimulierten PMBC hemmen und zeigte fast keine Toxizität für diese normale menschliche Zelllinie .
Induktion der Ubiquitinierung-Degradation
Die Verbindung kann die apoptotischen Ereignisse erhöhen, die NCI-H929-Zellen im G0/G1-Zellzyklus arretieren und die Ubiquitinierung-Degradation der IKZF1- und IKZF3-Proteine durch CRL4CRBN induzieren .
Wirkmechanismus
Target of Action
Similar compounds have been known to target proteins likeCarbonic Anhydrase II (hCAII) . The role of hCAII is to catalyze the reversible conversion of carbon dioxide to bicarbonate and protons, a reaction that is fundamental to many biological processes.
Mode of Action
It’s suggested that this compound may deplete hcaii through a mechanism similar to previously reportedCRBN-recruiting heterobifunctional degraders . This implies that the compound might bind to its target protein and lead to its degradation, thereby modulating the biological processes associated with the target.
Pharmacokinetics
It’s known that the compound has amolecular weight of 321.25 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Result of Action
Based on its potential mode of action, it can be inferred that the compound may lead to thedegradation of its target protein , thereby modulating the associated biological processes .
Action Environment
It’s known that the compound should be stored at2-8°C , suggesting that temperature could be a factor influencing its stability
Eigenschaften
IUPAC Name |
2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBBSSDUGPALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)





![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)


![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
